molecular formula C23H40ClN B1389202 N-(3-Chlorobenzyl)-1-hexadecanamine CAS No. 1040688-43-4

N-(3-Chlorobenzyl)-1-hexadecanamine

Cat. No. B1389202
M. Wt: 366 g/mol
InChI Key: AGFCXNFJWLGIQK-UHFFFAOYSA-N
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Description

“N-(3-Chlorobenzyl)-1-hexadecanamine” is likely a long-chain fatty amine with a benzyl group attached, which has been substituted with a chlorine atom .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative to form an amide bond . The 3-chlorobenzyl group could potentially be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of “N-(3-Chlorobenzyl)-1-hexadecanamine” would consist of a long aliphatic chain (hexadecanamine) with a benzyl group attached, which has been substituted with a chlorine atom .


Chemical Reactions Analysis

The compound could potentially undergo various reactions typical for amines, amides, and halogenated aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-Chlorobenzyl)-1-hexadecanamine” would be influenced by its long aliphatic chain and the presence of the polar amide group and the aromatic benzyl group .

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]hexadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40ClN/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-21-22-17-16-18-23(24)20-22/h16-18,20,25H,2-15,19,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFCXNFJWLGIQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNCC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chlorobenzyl)-1-hexadecanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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